![molecular formula C19H20N4O2 B2488173 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide CAS No. 1797720-81-0](/img/structure/B2488173.png)
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a combination of oxane, pyrazole, and pyrrole moieties
科学的研究の応用
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Research: The compound can be used to study enzyme interactions and cellular pathways.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. The starting materials often include oxane derivatives, pyrazole, and pyrrole compounds. The synthesis may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Attachment of the oxane group: This step may involve the reaction of the pyrazole derivative with an oxane-containing reagent under specific conditions.
Formation of the benzamide linkage: This can be done by reacting the intermediate with a benzoyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
作用機序
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological processes.
類似化合物との比較
Similar Compounds
1-(oxan-4-yl)-1H-pyrazol-4-amine: This compound shares the oxane and pyrazole moieties but lacks the benzamide and pyrrole groups.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has a similar benzamide structure but different substituents on the pyrazole and pyrrole rings.
Uniqueness
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
特性
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(15-3-5-17(6-4-15)22-9-1-2-10-22)21-16-13-20-23(14-16)18-7-11-25-12-8-18/h1-6,9-10,13-14,18H,7-8,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVYJGLZMCELKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B2488090.png)
![N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide](/img/structure/B2488091.png)
![5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-12-methyl-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2488092.png)
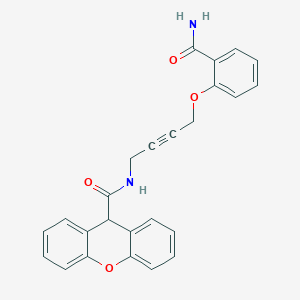
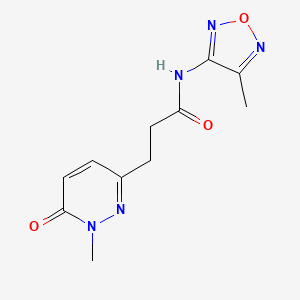
![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2488102.png)
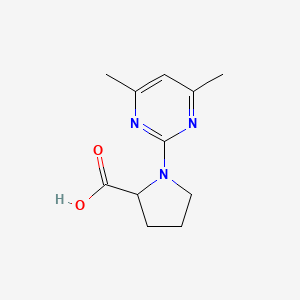
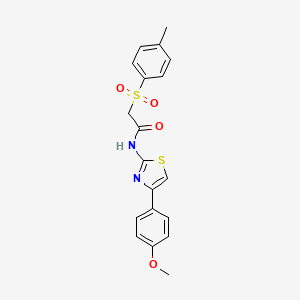
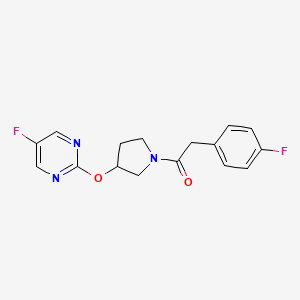
![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)
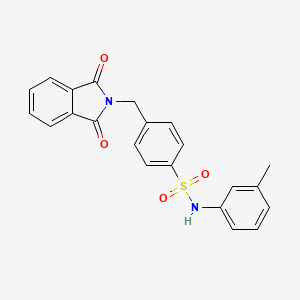
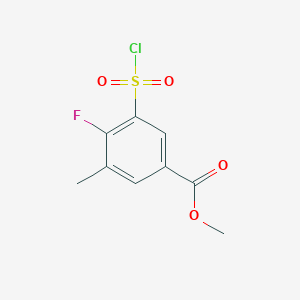
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2488111.png)
